molecular formula C25H24FN5OS B3397307 4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1021211-08-4

4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B3397307
CAS RN: 1021211-08-4
M. Wt: 461.6 g/mol
InChI Key: BKSCZWKNCKHQGG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring, a pyrazolo[1,5-a]pyrazine ring, and a thioether linkage. Piperazine rings are common in pharmaceutical compounds and are known to interact with various biological targets . Pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound, which is also found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine and pyrazolo[1,5-a]pyrazine rings, along with the thioether linkage. The fluorophenyl group would likely contribute to the compound’s polarity and could influence its interactions with biological targets .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The compound’s reactivity would likely be influenced by the presence of the piperazine and pyrazolo[1,5-a]pyrazine rings, as well as the fluorophenyl and thioether groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase its polarity, while the piperazine and pyrazolo[1,5-a]pyrazine rings could influence its shape and size .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5OS/c1-18-6-8-19(9-7-18)21-16-23-25(27-10-11-31(23)28-21)33-17-24(32)30-14-12-29(13-15-30)22-5-3-2-4-20(22)26/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSCZWKNCKHQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
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4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
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4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
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4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
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4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
Reactant of Route 6
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4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine

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